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Compound of Interest

Compound Name: 3,5-Dibromophenylacetic acid

Cat. No.: B031679

An In-depth Technical Guide to 3,5-
Dibromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3,5-Dibromophenylacetic acid (CAS No: 188347-49-1). Due to the limited
availability of experimental data in publicly accessible literature, this document combines
reported information for structurally related compounds with predicted data to offer a thorough
profile. All predicted values are clearly indicated.

Compound Identification and Structure

3,5-Dibromophenylacetic acid is a halogenated aromatic carboxylic acid. The presence of
two bromine atoms on the phenyl ring significantly influences its physicochemical properties
and reactivity.
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Identifier Value

IUPAC Name 2-(3,5-dibromophenyl)acetic acid

CAS Number 188347-49-1[1]

Molecular Formula CsHeBr202[1]

Molecular Weight 293.94 g/mol [2]

Canonical SMILES C1=C(C=C(C=C1Br)CC(=0)0O)Br

inChi INChl=1S/C8H6Br202/c9-6-1-5(3-8(11)12)2-
7(10)4-6/h1-2,4H,3H2,(H,11,12)[1]

Appearance White to yellow solid[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 3,5-
Dibromophenylacetic acid. Where experimental data is not available, predicted values from
computational models are provided.

Table 1: Physical Properties
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Property Value Notes

Predicted. For comparison, the
) ) melting point of the related 3-
Melting Point 135-139 °C ] o
bromophenylacetic acid is 99-

102 °C.

Boiling Point 375.8 £ 37.0 °C at 760 mmHg Predicted

Predicted. This is based on the
predicted pKa of the
structurally similar 3,5-
difluorophenylacetic acid. The
pKa 3.90+£0.10 electron-withdrawing nature of
the bromine atoms is expected
to make the carboxylic acid
more acidic than unsubstituted

phenylacetic acid (pKa = 4.3).

Predicted. Expected to be
B ) soluble in organic solvents like
Solubility Insoluble in water
methanol, ethanol, and

acetone.

Table 2: Computed Properties
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Property Value
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Exact Mass 291.8785
Monoisotopic Mass 291.8785
Topological Polar Surface Area 37.3 A2
Heavy Atom Count 12

Spectral Data (Predicted)

No experimental spectra for 3,5-Dibromophenylacetic acid are readily available. The
following are predicted spectral characteristics based on its structure and comparison with
related compounds.

1H NMR Spectrum (Predicted)

o Aromatic Protons: Two signals are expected in the aromatic region (& 7.0-8.0 ppm). A singlet
for the proton at the C2 position and a doublet or triplet for the proton at the C4 position, with
coupling constants typical for meta-substituted benzene rings.

* Methylene Protons: A singlet for the two protons of the methylene group (-CHz-) is expected,
likely in the range of & 3.5-4.0 ppm.

o Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group (-
COOH) is expected at 6 10.0-13.0 ppm, which may be exchangeable with D20.

13C NMR Spectrum (Predicted)

o Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around & 170-
180 ppm.
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o Aromatic Carbons: Four signals are expected in the aromatic region (6 120-145 ppm). The
carbons attached to bromine will be downfield.

e Methylene Carbon: A signal for the methylene carbon is expected around & 40-50 ppm.

Infrared (IR) Spectrum (Predicted)

O-H Stretch: A broad absorption band from approximately 2500 to 3300 cm~1 is
characteristic of the O-H stretching of a carboxylic acid.

e C=0 Stretch: A strong, sharp absorption band around 1700-1725 cm~! corresponds to the
C=0 stretching of the carbonyl group.

o C-Br Stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm~1, can
be attributed to C-Br stretching.

e Aromatic C-H and C=C Stretches: Bands for aromatic C-H stretching will appear above 3000
cm~1, and C=C stretching bands will be in the 1450-1600 cm~* region.

Mass Spectrum (Predicted)

e Molecular lon Peak: The mass spectrum should show a molecular ion peak (M*) at m/z
corresponding to the molecular weight (293.94). Due to the presence of two bromine atoms,
a characteristic isotopic pattern will be observed with peaks at M, M+2, and M+4 in an
approximate 1:2:1 ratio.

e Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of
the carboxyl group (-COOH) and cleavage of the C-C bond between the phenyl ring and the
acetic acid moiety.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Synthesis of 3,5-Dibromophenylacetic Acid

A plausible synthetic route for 3,5-Dibromophenylacetic acid involves the homologation of
3,5-dibromobenzoic acid via the Arndt-Eistert reaction. This multi-step process first converts the
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carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone.
Subsequent Wolff rearrangement in the presence of a nucleophile (water) yields the desired
homologous carboxylic acid.

Step 1: Acid Chloride Formation

G,S—Dibromobenzoic Acid El‘hionyl Chloride (SOCIZE

Reflu;

v Step 2: Diazoketone Formation

[S,S—Dibromobenzoyl Chloridai Diazomethane (CH2Nz)

v v Step 3: Wolff Rearrangement and Hydrolysis

E—Diazo—2—(3,S—dibromophenyl)ethan—Z—one [Silver(l) oxide (Ag20), HzO)

Heat

A4
E’,,S-Dibromophenylacetic Aci@

Click to download full resolution via product page

Synthetic pathway for 3,5-Dibromophenylacetic acid.

Protocol: Arndt-Eistert Homologation of 3,5-Dibromobenzoic Acid[2][3][4][5]

e Acid Chloride Formation: 3,5-Dibromobenzoic acid is refluxed with an excess of thionyl
chloride (SOCIz2) until the evolution of HCI gas ceases. The excess thionyl chloride is then
removed by distillation under reduced pressure to yield crude 3,5-dibromobenzoyl chloride.
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o Diazoketone Synthesis: The crude 3,5-dibromobenzoyl chloride is dissolved in a dry, inert
solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of diazomethane in diethyl
ether is added portion-wise with stirring until the yellow color of diazomethane persists. The
reaction mixture is stirred at 0°C for a few hours. Excess diazomethane is carefully
guenched by the dropwise addition of acetic acid.

« Wolff Rearrangement: To the solution of the diazoketone, a catalytic amount of silver(l) oxide
(Ag20) is added, followed by the addition of water. The mixture is then heated, typically to
reflux, to induce the Wolff rearrangement. The progress of the reaction can be monitored by
TLC.

o Workup and Purification: After the reaction is complete, the silver catalyst is removed by
filtration. The filtrate is acidified with a dilute mineral acid (e.g., HCI) and extracted with an
organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over
anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude
3,5-Dibromophenylacetic acid can be purified by recrystallization from a suitable solvent

system.

Determination of Melting Point

The melting point of a solid organic compound is a key physical property for identification and

purity assessment.

Sample Preparation Apparatus Setup Heating Observation Record Range
(finely powder and pack in capillary tube) (place in melting point apparatus) (slow, controlled rate) (note start and end of melting) (T_start - T_end)

Click to download full resolution via product page

Workflow for melting point determination.

Protocol: Capillary Melting Point Determination
¢ A small amount of the dry, crystalline 3,5-Dibromophenylacetic acid is finely powdered.

o Acapillary tube is sealed at one end and the open end is pressed into the powdered sample
to pack a small amount (2-3 mm in height) of the compound into the sealed end.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b031679?utm_src=pdf-body
https://www.benchchem.com/product/b031679?utm_src=pdf-body-img
https://www.benchchem.com/product/b031679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The capillary tube is attached to a thermometer or placed in a calibrated melting point
apparatus.

o The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the
expected melting point.

e The temperature at which the first drop of liquid appears (T1) and the temperature at which
the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as
the range T1 - Ta.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental chemical property.

Add a small, known amount of solute to a known volume of solvent

'

Agitate the mixture at a constant temperature

/

Observe for complete dissolution

-

If not dissolved, the solution is saturated If dissolved, add more solute

:

Determine the concentration of the saturated solution

Click to download full resolution via product page

Workflow for solubility determination.
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Protocol: Isothermal Solubility Measurement

e A known volume of the desired solvent (e.g., water, ethanol, acetone) is placed in a
thermostated vessel at a specific temperature.

o Small, accurately weighed portions of 3,5-Dibromophenylacetic acid are added to the
solvent with continuous stirring.

» After each addition, the mixture is allowed to equilibrate. The point at which no more solid
dissolves, and a saturated solution is formed, is noted.

e The concentration of the saturated solution can be determined by various analytical
techniques, such as UV-Vis spectroscopy or HPLC, after filtering off the excess solid. This
provides the quantitative solubility at that temperature.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
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Prepare a solution of the acid of known concentration

:

Titrate with a standard solution of a strong base (e.g., NaOH)

:

Monitor the pH of the solution continuously

:

Plot pH versus the volume of base added

:

Determine the equivalence point

:

The pH at half the equivalence point volume is the pKa

Click to download full resolution via product page

Workflow for pKa determination by titration.

Protocol: Potentiometric Titration

o A solution of 3,5-Dibromophenylacetic acid of known concentration is prepared in a
suitable solvent (typically a mixture of water and an organic co-solvent like methanol or
ethanol to ensure solubility).

o A calibrated pH electrode is immersed in the solution.

e The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH),
added in small, known increments.
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o After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is
recorded once the reading stabilizes.

e Atitration curve is generated by plotting the pH of the solution against the volume of the
titrant added.

» The equivalence point of the titration is determined from the inflection point of the curve. The
pKa is the pH of the solution at the half-equivalence point.

Conclusion

3,5-Dibromophenylacetic acid is a valuable building block in organic synthesis, particularly
for the preparation of more complex molecules in the fields of medicinal chemistry and
materials science. While comprehensive experimental data on its physical and chemical
properties are not widely published, this guide provides a detailed overview based on available
information and reliable predictions. The provided experimental protocols offer a foundation for
researchers to characterize this compound further in their own laboratories. As with any
chemical, appropriate safety precautions should be taken when handling 3,5-
Dibromophenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031679#physical-and-chemical-properties-of-3-5-
dibromophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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